Product packaging for Oxireno[a]indolizine(Cat. No.:CAS No. 157212-84-5)

Oxireno[a]indolizine

Cat. No.: B587497
CAS No.: 157212-84-5
M. Wt: 131.134
InChI Key: AWDYEEWKVZKLFS-UHFFFAOYSA-N
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Description

Contextualization within Fused Heterocyclic Systems

Fused heterocyclic systems are a cornerstone of organic chemistry, with many possessing significant biological activity. ijrpr.comderpharmachemica.com The indolizine (B1195054) ring system, which consists of a fused pyrrole (B145914) and pyridine (B92270) ring, is an isomer of indole (B1671886) and serves as the core scaffold for numerous natural alkaloids and synthetic compounds with diverse pharmacological properties. rsc.orgresearchgate.netjbclinpharm.orgijettjournal.org These properties include anticancer, anti-inflammatory, and antiviral activities. researchgate.netjbclinpharm.org The fusion of an additional ring to the indolizine nucleus, such as an oxirane, creates a more complex and sterically demanding architecture.

Oxirenes and their saturated counterparts, oxiranes (epoxides), are three-membered rings containing an oxygen atom. The fusion of an oxirane ring to a larger system like indolizine introduces significant angle and torsional strain. This inherent strain makes the oxireno[a]indolizine system a reactive entity, prone to ring-opening reactions when subjected to nucleophilic or acidic conditions. This reactivity can be harnessed for the synthesis of more elaborate and functionalized indolizine derivatives.

Rationale for Academic Inquiry into this compound Architectures

Academic interest in this compound architectures stems from several key factors. The primary driver is the synthetic utility of strained heterocyclic intermediates. nih.govnih.gov The high reactivity of the fused oxirane ring provides a gateway to a variety of functionalized indolizine derivatives that might be difficult to access through other synthetic routes. The regioselective and stereoselective opening of the epoxide ring can lead to the formation of highly substituted and stereochemically complex molecules.

Furthermore, nitrogen-containing heterocycles are a prominent feature in a vast number of biologically active compounds and FDA-approved drugs. nih.gov The indolizine scaffold itself is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in molecules with significant biological effects. researchgate.net The introduction of an oxirane ring and the potential for subsequent transformation into diols or other functional groups could lead to novel analogues of known bioactive indolizines, potentially with enhanced or modified activities. The exploration of such novel chemical space is a fundamental pursuit in the quest for new therapeutic agents. ijrpr.com

Overview of Current Research Landscape and Key Challenges

The current research landscape for the this compound ring system appears to be in its nascent stages, with a limited number of studies specifically addressing its synthesis and reactivity. While the broader field of indolizine chemistry is well-established with numerous synthetic methodologies being actively developed, ijettjournal.orgrsc.orgnih.gov the specific fusion of an oxirane ring remains a less explored area.

A significant contribution to this area involves the synthesis of hexahydrobenzo[e]this compound diastereomers. This synthesis was achieved through a multi-step process starting from 1-(2-quinolyl)-2-propen-1-ol, involving bromination, reduction, and subsequent intramolecular nucleophilic substitution to form the oxirane ring. This work highlights a viable, albeit specific, pathway to this fused system.

The primary challenge in this field is the development of more general and diverse synthetic routes to the this compound core and its derivatives. The current methods are substrate-specific, and broader methodologies are needed to access a wider range of substitution patterns. A further challenge lies in the comprehensive characterization and exploration of the chemical and physical properties of these strained systems. Computational studies could provide valuable insights into the stability, reactivity, and potential energy surfaces of different isomers, guiding future synthetic efforts. ic.ac.uk Finally, the potential biological activities of this compound derivatives remain largely unexplored, representing a significant opportunity for future research.

Detailed Research Findings: Synthesis and Reactivity

Recent research has provided a concrete example of the synthesis and subsequent reactivity of a substituted this compound system. The study focused on the preparation of diastereomeric hexahydrobenzo[e]oxireno[a]indolizines and their behavior under acidic conditions.

The synthesis commenced from 1-(2-quinolyl)-2-propen-1-ol and proceeded through a key bromohydrin intermediate. Treatment of the bromohydrin with a base induced an intramolecular SN2 reaction, leading to the formation of the fused oxirane ring and yielding two distinct diastereomers of hexahydrobenzo[e]this compound.

The reactivity of these oxirane-fused indolizines was then investigated through ring-opening reactions. Under acidic conditions (H₂SO₄ in THF), the oxirane ring was opened to yield the corresponding diols. The reaction proceeds via protonation of the oxirane oxygen, followed by nucleophilic attack by water. The study demonstrated that the regioselectivity and stereoselectivity of the ring-opening are crucial aspects of the reactivity of this system.

Reactant Reagents and Conditions Product(s) Yield
(1aRS,9aSR,9bSR)-1a,2,8,9,9a,9b-Hexahydrobenzo[e]this compoundH₂SO₄ (1 M), THF, 100 °C, 24 h(2SR,3SR,3aSR)-1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoline-2,3-diol and (2RS,3RS,3aSR)-1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoline-2,3-diol (3:1 mixture)35%
(1aRS,9aRS,9bSR)-1a,2,8,9,9a,9b-Hexahydrobenzo[e]this compoundH₂SO₄ (1 M), THF, 100 °C, 24 h(2SR,3SR,3aSR)-1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoline-2,3-diol and (2RS,3RS,3aSR)-1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoline-2,3-diol (1:4 mixture)64%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO B587497 Oxireno[a]indolizine CAS No. 157212-84-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

157212-84-5

Molecular Formula

C8H5NO

Molecular Weight

131.134

IUPAC Name

oxireno[2,3-a]indolizine

InChI

InChI=1S/C8H5NO/c1-2-4-9-5-7-8(10-7)6(9)3-1/h1-5H

InChI Key

AWDYEEWKVZKLFS-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=CN2C=C1)O3

Synonyms

Oxireno[a]indolizine(9CI)

Origin of Product

United States

Synthetic Methodologies for Oxireno a Indolizine and Its Derivatives

Established Synthetic Pathways to the Oxireno[a]indolizine Core

The formation of the fundamental indolizine (B1195054) skeleton is a well-established field in heterocyclic chemistry. These methods provide the necessary precursors for the eventual formation of the oxireno-fused system.

Cyclization Reactions for Ring Construction

Intramolecular cyclization of appropriately functionalized pyridine (B92270) derivatives is a primary strategy for constructing the indolizine nucleus. chemicalbook.com One of the classic methods is the Tschitschibabin reaction, which involves the cyclization of a quaternary pyridinium (B92312) salt bearing a reactive methylene (B1212753) group at the 2-position. ijettjournal.orgderpharmachemica.com

A general approach involves the thermal cyclization of 3-(2-pyridyl)propan-1-ol over a palladium on carbon catalyst. chemicalbook.com While this yields the saturated indolizine core, modifications to the starting materials and reaction conditions can lead to the aromatic indolizine ring. For the synthesis of an this compound precursor, one could envision a substituted pyridine undergoing cyclization to form an indolizine with a double bond at the 1,2-position, which is suitably positioned for subsequent epoxidation.

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition reaction is one of the most versatile methods for synthesizing the indolizine ring system. ijettjournal.orgnumberanalytics.com This approach typically involves the reaction of a pyridinium ylide, a 1,3-dipole, with a dipolarophile, which is usually an activated alkene or alkyne. numberanalytics.combeilstein-journals.orgnih.govnih.gov The pyridinium ylide can be generated in situ from a corresponding pyridinium salt. beilstein-journals.orgsemanticscholar.org

For instance, the reaction of a pyridinium ylide with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), leads directly to a polysubstituted indolizine. ijettjournal.org To construct a precursor for this compound, a cycloaddition that results in an indolizine with an unsubstituted or appropriately substituted 1,2-bond would be necessary. A study on the synthesis of indolizine derivatives incorporating a cyclopropylcarbonyl group utilized a [3+2] cycloaddition of a corresponding N-ylide with an electron-deficient alkene. organic-chemistry.org

A plausible, though not explicitly documented, route to an this compound could involve a 1,3-dipolar cycloaddition where the dipolarophile itself contains a latent epoxide functionality or a group that can be converted to an epoxide post-cycloaddition.

Intramolecular Cyclization and Cycloisomerization Approaches

Intramolecular cyclization of pyridinium allylides represents another pathway to the indolizine core. rsc.org These reactions can be thermally induced, leading to the formation of various substituted indolizines. rsc.org Similarly, cycloisomerization reactions of functionalized pyridines, often catalyzed by transition metals, can afford the indolizine skeleton. derpharmachemica.com For example, 2-pyridyl-substituted propargylic acetates can undergo cycloisomerization to yield C-1 oxygenated indolizines. organic-chemistry.org

A key step in forming an this compound would be the epoxidation of the indolizine ring. A documented synthesis of a related compound, (1aR,5R,6S,7R,7aS,7bS)-6,7-Bis(benzyloxy)-5-(tert-butyldimethylsilyloxy)octahydrooxireno[2,3-a]indolizine, confirms that the formation of an oxireno-fused indolizine system is feasible, in this case on a saturated core. core.ac.uk The direct epoxidation of the aromatic indolizine ring to form the parent this compound is less documented.

Transition Metal-Catalyzed Synthetic Protocols

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and the construction of the indolizine ring is no exception. derpharmachemica.com Catalysts based on palladium and copper are particularly prominent.

Palladium-Mediated and Catalyzed Reactions

Palladium catalysts are widely used for cross-coupling and cyclization reactions leading to indolizines. For instance, a palladium-catalyzed reaction of propargylic pyridines with aroyl chlorides yields indolizine derivatives through a 5-endo-dig cyclization. organic-chemistry.org Another approach involves a palladium-catalyzed multicomponent synthesis where a mesoionic pyridine-based 1,3-dipole is generated and undergoes cycloaddition with an alkyne. acs.org

In the context of forming an this compound precursor, a palladium-catalyzed intramolecular Heck cyclization has been used to create fused indolizinone systems. nih.gov One could foresee a scenario where a palladium-catalyzed reaction is employed to construct a specific indolizine isomer that is amenable to epoxidation.

Copper-Catalyzed Transformations

Copper-catalyzed reactions have also proven effective for the synthesis of indolizines. A copper-catalyzed annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids provides a direct route to C-2 arylated indolizines. acs.org Another method involves the copper-catalyzed cyclization of gem-difluoroalkenes with 2-(pyridin-2-yl)acetate derivatives. rsc.org

Furthermore, a copper-catalyzed aerobic decarboxylative cycloaddition of pyridines, methyl ketones, and alkenoic acids under solvent-free conditions has been developed. organic-chemistry.org This reaction proceeds via a 1,3-dipolar cycloaddition of a pyridinium ylide. organic-chemistry.org The resulting indolizine could potentially undergo a subsequent copper-catalyzed epoxidation, although direct examples for the indolizine core are scarce.

Below is a table summarizing some general findings for indolizine synthesis which could serve as precursors to this compound.

Synthetic Approach Catalyst/Reagent Reactants Product Type Reference(s)
Tschitschibabin ReactionBase2-Alkylpyridinium saltIndolizine ijettjournal.orgderpharmachemica.com
1,3-Dipolar CycloadditionBasePyridinium salt, Alkyne/AlkeneSubstituted Indolizine ijettjournal.orgnumberanalytics.combeilstein-journals.orgnih.govnih.govorganic-chemistry.org
Intramolecular CyclizationHeatPyridinium allylideSubstituted Indolizine rsc.org
Palladium-Catalyzed CyclizationPd(PPh3)4Propargylic pyridine, Aroyl chlorideSubstituted Indolizine organic-chemistry.org
Copper-Catalyzed AnnulationCopper catalyst2-Alkylazaarene, α,β-Unsaturated carboxylic acidSubstituted Indolizine acs.org

Iridium-Catalyzed Enantioselective Syntheses

Iridium catalysis has emerged as a powerful tool for the enantioselective construction of carbon-carbon and carbon-heteroatom bonds, offering pathways to chiral molecules with high levels of stereocontrol. For the synthesis of chiral indolizine derivatives, which are precursors to the this compound system, iridium-catalyzed reactions are particularly noteworthy.

An important strategy involves the iridium-catalyzed asymmetric allylic substitution of indolizines. sioc-journal.cn In this approach, indolizines act as nucleophiles in a Friedel-Crafts-type reaction with allylic alcohols. sioc-journal.cn The use of a chiral iridium complex, often in combination with a Lewis acid, facilitates the formation of a stereogenic center at the allylic position with high regio- and enantioselectivity. sioc-journal.cnresearchgate.net This method provides access to a wide array of 3-allylindolizines with excellent yields (83%–95%) and enantiomeric excesses (95%–>99% ee). sioc-journal.cn The resulting chiral allyl-substituted indolizine could then, in principle, undergo a subsequent stereocontrolled epoxidation of the alkene to form the desired this compound structure.

Another advanced iridium-catalyzed method is the intramolecular asymmetric allylic dearomatization reaction. This process has been successfully applied to generate indolenine-fused quinuclidine (B89598) derivatives with high yields and excellent diastereoselectivity and enantioselectivity. chinesechemsoc.org A synergistic approach combining copper and iridium catalysis has also been developed for the cascade allylation/Friedel–Crafts type reaction to produce fused indolizine derivatives with three stereogenic centers. rsc.orgrsc.org This dual catalytic system allows for the predictable construction of all four possible stereoisomers by selecting the appropriate combination of chiral ligands for the copper and iridium catalysts. rsc.orgrsc.org Such a powerful stereodivergent method is highly relevant for the synthesis of specific stereoisomers of oxireno[a]indolizines.

Table 1: Iridium-Catalyzed Enantioselective Synthesis of Indolizine Derivatives
Catalyst SystemReaction TypeProduct TypeYieldEnantiomeric Excess (ee)Reference
[Ir(cod)Cl]₂ / Chiral LigandAsymmetric Allylic Substitution3-Allylindolizines83-95%95->99% sioc-journal.cn
Cu/Ir Synergistic CatalysisCascade Allylation/Friedel-CraftsFused IndolizinesGood to HighExcellent rsc.orgrsc.org
Ir-CatalysisIntramolecular Allylic DearomatizationIndolenine-fused QuinuclidinesGood to Excellent>20/1 dr chinesechemsoc.org

Oxidative and Reductive Synthesis Pathways

Oxidative and reductive reactions are fundamental in the synthesis of heterocyclic compounds, often serving as key steps in the construction or final aromatization of the ring system.

Oxidative cyclization represents a direct and atom-economical approach to indolizine scaffolds. nih.gov One such method involves an iodine-catalyzed intermolecular oxidative tandem cyclization of α-picoline derivatives with either aromatic or aliphatic olefins. researchgate.net This metal-free reaction proceeds through the formation of both C-C and C-N bonds in a single pot, affording substituted indolizines in moderate to good yields. researchgate.net Another innovative approach utilizes nitroolefins as starting materials, where the nitro group functions as an internal oxidant, eliminating the need for external oxidizing agents. nih.gov This reagent-free oxidative cyclization is environmentally benign and highly efficient. nih.gov Furthermore, a copper/iodine-mediated oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins provides a straightforward route to 1,3-di- and 1,2,3-trisubstituted indolizines. organic-chemistry.org The application of these oxidative methods could potentially be adapted for the direct formation of an this compound from a suitably functionalized precursor, or for the aromatization of a dihydroindolizine intermediate. A palladium-catalyzed reaction of propargylic pyridines with aroyl chlorides, initiated by the oxidative addition of the aroyl chloride to the Pd(0) complex, also leads to functionalized indolizines via a 5-endo-dig cyclization. organic-chemistry.org

Reductive pathways are also crucial, particularly in the synthesis of fused indolizidine skeletons which can then be oxidized to the aromatic indolizine. Radical cyclization has been noted as a method to form the indolizidine skeleton, which can subsequently undergo oxidation to furnish the final product. unifi.it

Multicomponent Reaction Development

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single operation. This approach offers significant advantages in terms of step economy, reduced waste, and the rapid generation of molecular diversity.

Several MCRs have been developed for the synthesis of substituted indolizines. A palladium-catalyzed three-component reaction of 2-bromopyridines, imines, and carbon monoxide generates a reactive pyridine-based 1,3-dipole, which then undergoes a cycloaddition with an alkyne to form the indolizine ring system. nih.gov This method allows for the modular synthesis of indolizines with substituents at various positions by simply changing the starting components. nih.gov

Another versatile MCR involves the reaction of a pyridinium salt, an olefinic acid, and 1,2-dichloroethane (B1671644) under transition-metal-free conditions to yield 1,3-di- and 1,2,3-trisubstituted indolizines. cdnsciencepub.com Copper-catalyzed MCRs have also proven effective. For instance, a copper-catalyzed three-component cascade reaction combined with a 12π electrocyclization has been used to construct unique perifused tricycles containing an indolizine core. chinesechemsoc.org Gold-catalyzed MCRs of heteroaryl aldehydes, amines, and alkynes provide rapid access to substituted aminoindolizines with high atom economy. organic-chemistry.org These MCR strategies could be employed to assemble a highly functionalized indolizine precursor, which could then be elaborated into the this compound target through a subsequent epoxidation step.

Table 2: Multicomponent Syntheses of Indolizine Derivatives
CatalystComponentsProduct TypeYieldReference
Palladium2-Bromopyridine, Imine, CO, AlkyneSubstituted IndolizinesGood nih.gov
None (Metal-Free)Pyridinium Salt, Olefinic Acid, 1,2-Dichloroethane1,3-Di- and 1,2,3-Trisubstituted IndolizinesModerate to High cdnsciencepub.com
Copper(II) chlorideAldehyde, Alkyne, AminePerifused Indolizine Tricycles- chinesechemsoc.org
Gold(III)Heteroaryl Aldehyde, Amine, AlkyneSubstituted Aminoindolizines- organic-chemistry.org

Stereoselective Synthesis of this compound Scaffolds

The construction of the this compound scaffold requires precise control over the stereochemistry at the fused ring junction. Therefore, stereoselective synthetic methods are paramount.

Achieving enantioselectivity in the synthesis of chiral indolizines is a critical step toward accessing enantiopure oxireno[a]indolizines. A landmark development in this area is the synergistic use of copper and iridium catalysis to achieve a highly diastereo- and enantioselective assembly of 2,3-fused indolizine derivatives. rsc.orgrsc.org This dual catalytic system enables a cascade allylation/Friedel-Crafts type reaction, generating three contiguous stereogenic centers with excellent stereocontrol. rsc.orgrsc.org A key advantage of this method is its stereodivergent nature; by simply choosing the appropriate enantiomer of the chiral ligands for each metal, any of the four possible stereoisomers of the product can be selectively synthesized. rsc.orgrsc.org This provides a powerful and predictable pathway to enantioenriched fused indolizines, which are ideal precursors for chiral oxireno[a]indolizines.

Rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction is another effective method for the highly regio- and enantioselective synthesis of 3-allylindolizines. organic-chemistry.org The use of a chiral bisoxazolinephosphine ligand is crucial for achieving high enantiomeric excess. organic-chemistry.orgacs.org

Table 3: Enantioselective Syntheses of Chiral Indolizine Derivatives
Catalyst SystemReaction TypeProduct TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Synergistic Cu/IrCascade Allylation/Friedel-Crafts2,3-Fused IndolizinesExcellentExcellent rsc.orgrsc.org
Rhodium / Chiral LigandAsymmetric Allylation/Tschitschibabin3-Allylindolizines-High organic-chemistry.orgacs.org

When multiple stereocenters are present, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). Diastereoselective syntheses of polycyclic indolizines have been developed using metal-catalyzed reactions of 2-(2-enynyl)pyridines and cyclic enamines. acs.orgacs.orgnih.gov Depending on the catalyst (e.g., AgOTf or CuBr) and reaction conditions, high yields and high to excellent diastereoselectivities can be achieved. acs.org This method provides access to a variety of substituted polycyclic indolizine derivatives by varying the enyne component. acs.orgacs.orgnih.gov The principles of stereocontrol demonstrated in these systems, where the approach of the reactants is directed by the catalyst and existing substrate structure, are directly applicable to the challenge of constructing the specific diastereomer of an this compound.

Enantioselective Access to Chiral Oxireno[a]indolizines

Flow Chemistry and Continuous Synthesis of Oxireno[a]indolizines

Flow chemistry, or continuous synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved reaction efficiency, and straightforward scalability. nih.gov These benefits are particularly relevant for the synthesis of complex heterocyclic scaffolds.

The application of flow technology to the synthesis of indolizine derivatives has been successfully demonstrated. A fully automated, three-step flow synthesis has been developed to create a library of 3-aminoindolizines. nih.gov This process involves a tandem Sonogashira coupling/cycloisomerization sequence, followed by orthogonal acylation, alkylation, or sulfonamidation, all performed in a continuous flow reactor without the need for intermediate isolation. nih.gov This approach allows for the rapid generation of a diverse range of druglike heterocyclic compounds in good yields. nih.gov

The principles of continuous flow have also been applied to the synthesis of other N-heterocycles like indoles and benzotriazoles, often enabling reactions that are difficult or hazardous in batch, such as those involving thermally sensitive intermediates or high pressures. mdpi.comrsc.org Adapting such continuous flow methodologies to the synthesis of this compound could offer a safer and more efficient route, particularly for a potentially unstable epoxidation step to form the oxirene (B85696) ring, by minimizing the accumulation of reactive intermediates and allowing for precise control over reaction parameters. rsc.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic pathways, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and the minimization of hazardous waste. ijettjournal.org In the broader context of indolizine synthesis, which shares structural similarities, these principles are being actively applied and can inform potential strategies for this compound construction.

One of the primary green techniques is the use of environmentally benign solvents, with water being an exemplary choice. Research has demonstrated the successful synthesis of indolizine analogues through the cyclization of aromatic cycloimmonium ylides with electron-deficient alkynes using water as both a base and a solvent at elevated temperatures. nih.gov This approach not only avoids hazardous organic solvents but also offers good yields, making the reactions eco-friendly. nih.gov Another significant advancement is the utilization of microwave irradiation, which can dramatically reduce reaction times and enhance yields and purity compared to conventional heating methods. ijettjournal.org This technique aligns well with green chemistry principles by improving energy efficiency. ijettjournal.org

Solvent-free reaction conditions represent another key strategy. For instance, a copper-catalyzed synthesis of indolizines from pyridine, acetophenone, and nitroolefin has been achieved under solvent-free conditions, enhancing the reaction rate and adhering to green chemistry tenets. mdpi.com Furthermore, biocatalysis offers a powerful and sustainable alternative to traditional chemical methods. Lipases, such as those from Candida antarctica, have been employed as biocatalysts for the one-pot synthesis of indolizines in aqueous media. nih.govnih.gov These enzymatic reactions can proceed with high selectivity and yield, often under mild conditions. nih.govnih.govchemistryviews.org The use of ultrasound irradiation in conjunction with biocatalysis has been shown to further accelerate these reactions, leading to pure products in very short times. nih.govnih.gov

These sustainable methodologies, while primarily documented for indolizine synthesis, provide a strong foundation for developing greener routes to the more complex this compound framework. The focus on water as a solvent, microwave-assisted reactions, solvent-free conditions, and biocatalysis holds significant promise for future research in this area.

Table 1: Comparison of Green Synthesis Methodologies for Indolizine Scaffolds

Methodology Key Features Advantages
Aqueous Synthesis Uses water as a solvent and base. nih.gov Environmentally benign, avoids hazardous organic solvents. nih.gov
Microwave Irradiation Employs microwave heating. ijettjournal.org Reduced reaction times, enhanced yields and purity, energy efficient. ijettjournal.org
Solvent-Free Synthesis Reactions are conducted without a solvent. mdpi.com Increased reaction rates, reduced waste. mdpi.com
Biocatalysis Utilizes enzymes like lipase (B570770) as catalysts. nih.govnih.gov High selectivity, mild reaction conditions, use of non-toxic catalysts. nih.govchemistryviews.org
Ultrasound-Assisted Synthesis Employs ultrasonic waves to promote the reaction. nih.govnih.gov Shorter reaction times, high yields of pure products. nih.govnih.gov

Novel Synthetic Transformations and Cascade Reactions

The development of novel synthetic transformations and cascade reactions is crucial for the efficient construction of complex molecules like this compound from simpler starting materials. Cascade reactions, in particular, offer significant advantages by combining multiple bond-forming events in a single operation, thereby increasing efficiency and reducing waste. nih.gov

Recent advances in the synthesis of the parent indolizine ring system have highlighted several innovative strategies. For example, a straightforward synthesis of indolizines has been achieved through a cascade condensation/cyclization/aromatization reaction of substituted 2-formyl-N-propargylpyrroles with active methylene compounds under basic conditions. rsc.org This method demonstrates the power of cascade sequences in rapidly assembling the core structure. Another notable approach involves a metal-free domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins, which affords functionalized indolizines in moderate to excellent yields. nih.gov This strategy is noteworthy for its broad substrate scope and the ability to be performed on a gram scale. nih.gov

Radical-induced synthetic approaches are also gaining prominence due to their efficiency in constructing heterocyclic systems and forming C–C or C–X bonds with high atom- and step-economy. rsc.orgresearchgate.net A pyridine-boryl radical mediated cascade reaction has been computationally analyzed, revealing a feasible pathway for indolizine synthesis. rsc.org This involves a radical-radical cross-coupling followed by a 1,4-O[B] migration and cyclization. rsc.org

Furthermore, transition metal-catalyzed reactions continue to provide powerful tools for indolizine synthesis. clockss.org Copper-catalyzed reactions, for instance, have been used in the multi-component synthesis of 1,2,3-trisubstituted indolizines from N-heterocyclic substrates, α-bromo carbonyl compounds, and 1,2-allenyl ketones, using molecular oxygen from the air as the oxidant. chim.it Palladium-catalyzed cascade reactions have also been developed, such as the arylation/cyclization of aryl halides with propargylic esters or ethers to yield N-fused pyrroloheterocycles. organic-chemistry.org

While these novel transformations and cascade reactions have been primarily applied to the synthesis of indolizine and its derivatives, they represent the cutting edge of synthetic methodology. The principles and strategies, such as domino reactions, radical cascades, and transition-metal catalysis, are directly applicable to the more intricate challenge of synthesizing the this compound system. Future work in this area will likely involve the adaptation and refinement of these powerful methods to construct this unique heterocyclic scaffold.

Table 2: Overview of Novel Synthetic Strategies for Indolizine Derivatives

Strategy Key Transformation Substrates Noteworthy Features
Cascade Reaction Condensation/cyclization/aromatization rsc.org 2-Formyl-N-propargylpyrroles, active methylene compounds Straightforward, high yields. rsc.org
Domino Reaction Michael/SN2/aromatization nih.gov 2-Pyridylacetates, bromonitroolefins Metal-free, broad substrate scope, scalable. nih.gov
Radical-Mediated Cascade Pyridine-boryl radical cyclization rsc.org Pyridine, B2pin2 Computationally validated, novel radical pathway. rsc.org
Multi-component Reaction Copper-catalyzed annulation chim.it N-heterocycles, α-bromo carbonyls, 1,2-allenyl ketones Use of aerial oxygen as oxidant, mild conditions. chim.it
Palladium-Catalyzed Cascade Arylation/cyclization organic-chemistry.org Aryl halides, propargylic esters/ethers Efficient formation of N-fused pyrroloheterocycles. organic-chemistry.org

Reactivity and Mechanistic Investigations of Oxireno a Indolizine

Electrophilic Aromatic Substitution Reactions of the Oxireno[a]indolizine System

Indolizines are known to be electron-rich aromatic compounds that readily undergo electrophilic aromatic substitution. boyer-research.comjbclinpharm.org The five-membered pyrrole-like ring is significantly more reactive towards electrophiles than the six-membered pyridine-like ring. Molecular orbital calculations and experimental evidence have shown that the positions most susceptible to electrophilic attack are C-3 and C-1. jbclinpharm.org

The introduction of an oxirene (B85696) ring fused at the [a] face (C-1, C-2, and the bridgehead nitrogen) of the indolizine (B1195054) system is expected to have a profound impact on its reactivity towards electrophiles. The oxirene ring itself is highly strained and possesses significant electronic perturbation. This fusion would likely decrease the aromaticity of the indolizine system, potentially altering the regioselectivity of electrophilic attack.

Theoretical studies on related aza-polycyclic aromatic hydrocarbon epoxides suggest that the position of the heteroatom and the strain of the fused ring have a significant influence on the reactivity. researchgate.net In the case of this compound, the electron-withdrawing nature of the oxygen atom and the ring strain may deactivate the indolizine nucleus towards electrophilic substitution to some extent. However, the inherent electron-rich character of the five-membered ring is likely to still direct electrophiles to the available positions. The regioselectivity of such reactions would be a subject of considerable interest, with potential for attack at either the remaining positions of the five-membered ring or even at the six-membered ring, depending on the nature of the electrophile and the reaction conditions.

Table 1: Representative Electrophilic Substitution Reactions of Indolizines

Indolizine DerivativeElectrophile/ReagentProduct(s)Observations
2-MethylindolizineNitric Acid/Sulfuric Acid1-Nitro-2-methylindolizinePreferential nitration at C-1.
IndolizineBenzoyl Chloride3-BenzoylindolizineFacile acylation at C-3.
2-PhenylindolizineAcetic Anhydride1,3-Diacetyl-2-phenylindolizineDi-acylation under forcing conditions.
3-Acetyl-2-methylindolizineNitrous Acid1-Nitroso-3-acetyl-2-methylindolizineNitrosation at the C-1 position.

This table presents data for the parent indolizine system to provide a basis for predicting the reactivity of this compound.

Nucleophilic Reactivity and Additions to this compound

The parent indolizine ring is generally resistant to nucleophilic attack due to its electron-rich nature. jbclinpharm.org However, the presence of the highly strained oxirene ring in this compound introduces a reactive site for nucleophiles. Epoxides are well-known to undergo ring-opening reactions with a variety of nucleophiles, and this reactivity is often enhanced by acid catalysis which protonates the epoxide oxygen, making the ring more susceptible to attack. msu.edu

In this compound, nucleophilic attack is expected to occur preferentially at one of the carbon atoms of the oxirene ring, leading to its opening. The regioselectivity of this attack would be influenced by both steric and electronic factors within the fused system. The attack could potentially be directed by the nature of the substituents on the indolizine portion of the molecule. For instance, theoretical studies on the ring-opening of epoxides of aza-polycyclic aromatic hydrocarbons indicate that the stability of the resulting carbocation intermediate plays a crucial role. researchgate.net

The reaction with nucleophiles would likely result in the formation of functionalized dihydroindolizine derivatives. This type of reactivity provides a potential synthetic route to a variety of substituted indolizine-based structures that are not accessible through direct substitution reactions on the parent indolizine.

Cycloaddition Chemistry Involving the this compound Skeleton

Indolizines can participate in cycloaddition reactions, acting as an 8π component in [8+2] cycloadditions with suitable dienophiles, leading to the formation of cycl[3.2.2]azine systems. researchgate.net The five-membered ring of the indolizine is the primary site of this reactivity.

Functionalization and Derivatization Strategies

The development of methods to functionalize the this compound skeleton would be crucial for exploring its potential applications. Based on the known chemistry of indolizines and epoxides, several strategies can be envisioned.

C-H functionalization has emerged as a powerful tool in modern organic synthesis. For the parent indolizine system, various C-H functionalization methods have been developed, often targeting the electron-rich C-1 and C-3 positions. derpharmachemica.com For this compound, direct C-H functionalization could potentially be achieved at the available positions on the indolizine nucleus. The regioselectivity would likely be influenced by the electronic and steric effects of the fused oxirene ring. Transition metal-catalyzed C-H activation could provide a route to introduce a range of substituents.

Halogenation of indolizines typically occurs at the C-1 and C-3 positions. jbclinpharm.org For this compound, halogenation could proceed on the indolizine ring, or it could involve the oxirene ring, potentially leading to ring-opened products. Metalation of indolizines, followed by quenching with an electrophile, is another established functionalization method. The directing effects of the fused oxirene ring would play a critical role in determining the site of metalation.

Table 2: Representative Functionalization Reactions of Indolizines

Indolizine DerivativeReaction TypeReagent(s)Product Position of Functionalization
IndolizineC-H ArylationAryl Halide, Pd CatalystC-3
2-Substituted IndolizineBrominationN-BromosuccinimideC-1 and/or C-3
IndolizineLithiationn-ButyllithiumC-1

This table provides examples of functionalization on the parent indolizine system, which can inform potential strategies for this compound.

Alkylation and acylation are common methods for functionalizing indolizines, typically occurring at the C-3 position. jbclinpharm.org For this compound, these reactions could potentially be directed to the remaining positions on the five-membered ring. Alternatively, the oxirene ring itself could be the site of reactivity. For instance, Friedel-Crafts type acylation reactions are well-known for indolizines. In the case of this compound, the Lewis acid catalyst used in such reactions could also activate the epoxide ring towards nucleophilic attack, leading to more complex transformations.

Spectroscopic and Advanced Structural Characterization of Oxireno a Indolizine

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of crystalline solids. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and stereochemistry in the solid state.

Currently, specific single-crystal X-ray diffraction data for an unsubstituted oxireno[a]indolizine is not prominently available in the surveyed scientific literature. However, the application of such techniques is crucial for confirming the stereochemical assignments of its derivatives. For instance, while the relative stereochemistry of reaction products derived from substituted oxireno[a]indolizines has been confirmed using nuclear Overhauser effect (NOE) spectroscopy, direct crystallographic analysis of the parent epoxides would provide the most definitive structural evidence. acs.org The successful crystallization of an this compound derivative would be a significant step forward in fully characterizing this heterocyclic system.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemical relationships of magnetically active nuclei, such as ¹H and ¹³C.

For the substituted derivative, (1aRS,9aRS,9bSR)-1a,2,8,9,9a,9b-Hexahydrobenzo[e]this compound, comprehensive ¹H and ¹³C NMR data has been reported. unifi.it These spectra are critical for confirming the successful synthesis and for assigning the relative stereochemistry of the molecule.

¹³C NMR Data: The ¹³C NMR spectrum, recorded in CDCl₃, shows distinct signals for each carbon atom, which is consistent with the proposed structure. The chemical shifts provide insight into the electronic environment of the carbon skeleton. unifi.it

Chemical Shift (δ) ppmMultiplicityAssignment
145.2sAromatic C
129.1dAromatic CH
127.0dAromatic CH
122.2sAromatic C
117.4dAromatic CH
114.8dAromatic CH
60.3dCH
58.8dCH
56.7dCH
52.1tCH₂
27.9tCH₂
21.9tCH₂

¹H NMR Data: Analysis of the ¹H NMR spectrum and techniques such as Nuclear Overhauser Enhancement Spectroscopy (NOESY) have been instrumental in determining the relative stereochemistry of related indolizidine diols, which are formed from the ring-opening of this compound precursors. acs.org For example, dipolar couplings observed in NOESY experiments have unambiguously confirmed the stereochemical arrangement of substituents. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum of (1aRS,9aRS,9bSR)-1a,2,8,9,9a,9b-Hexahydrobenzo[e]this compound has been recorded using a KBr pellet. The observed absorption bands are characteristic of its structural features. unifi.it

Wavenumber (νₘₐₓ) cm⁻¹Description
3040Aromatic C-H Stretch
2928Aliphatic C-H Stretch
2892Aliphatic C-H Stretch
2841Aliphatic C-H Stretch
1603Aromatic C=C Stretch
1503Aromatic C=C Stretch
1459CH₂ Bend

These vibrational frequencies confirm the presence of both aromatic and saturated carbocyclic rings within the structure. The absence of a strong, broad absorption in the 3200-3600 cm⁻¹ region is consistent with the epoxide functionality and the lack of hydroxyl groups.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a molecule's elemental composition and molecular formula.

The molecular formula of (1aRS,9aRS,9bSR)-1a,2,8,9,9a,9b-Hexahydrobenzo[e]this compound has been confirmed by electrospray ionization (ESI) HRMS. unifi.it

ParameterValue
Ionization ModeESI
Calculated m/z for [C₁₂H₁₄NO]⁺ ([MH]⁺)188.1070
Found m/z188.1069

This close agreement between the calculated and experimentally found mass provides strong evidence for the chemical formula C₁₂H₁₃NO. unifi.it Further analysis of the fragmentation patterns in the mass spectrum could yield valuable information about the stability of the heterocyclic core and the connectivity of its constituent parts, although detailed fragmentation studies have not been reported.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, investigates the electronic transitions within a molecule. These techniques are used to characterize chromophores and conjugated systems.

Specific UV-Visible absorption and fluorescence spectroscopic data for this compound are not detailed in the available research. Such studies would be valuable for understanding the electronic structure of the molecule, particularly the influence of the fused oxirene (B85696) and indolizine (B1195054) rings on the electronic transitions.

Circular Dichroism and Optical Rotatory Dispersion for Chiral Analysis

For chiral molecules, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential chiroptical techniques. They measure the differential absorption and refraction, respectively, of left and right circularly polarized light. These methods are invaluable for determining the absolute configuration of enantiomers and studying their conformational properties in solution.

As the synthesized examples of this compound derivatives are described as racemic mixtures, studies involving CD and ORD have not been reported. unifi.it The application of these techniques would become highly relevant upon the successful asymmetric synthesis or chiral resolution of individual enantiomers of this compound derivatives.

Advanced Spectroscopic Techniques for Electronic Structure Probing

A variety of advanced spectroscopic methods can provide deeper insights into the electronic structure of molecules. Techniques such as photoelectron spectroscopy (PES) can directly probe the energies of molecular orbitals, while X-ray absorption spectroscopy (XAS) can provide information about the local electronic structure around specific atoms.

Currently, there are no published studies applying these advanced spectroscopic techniques to the characterization of this compound. The application of such methods would represent a significant advancement in the fundamental understanding of the electronic properties of this heterocyclic system.

Crystallographic Data Analysis (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

Crystallographic data analysis provides profound insights into the three-dimensional arrangement of molecules in a crystal lattice and the nature of intermolecular interactions that stabilize the crystal packing. For a novel heterocyclic system like this compound, single-crystal X-ray diffraction would be the definitive method to establish its molecular structure. The resulting crystallographic information file (.cif) would serve as the foundation for advanced computational analyses, including Hirshfeld surface analysis and energy frameworks.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com The surface is generated by partitioning the electron density of the crystal into molecular regions. By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing environment.

Key properties mapped onto the Hirshfeld surface include:

d norm: A normalized contact distance that highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals distance, and blue regions show longer contacts. mdpi.com

For an analogous compound, diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate , Hirshfeld analysis revealed that H···H contacts made the highest contribution (35.8%) to crystal packing, followed by C–H···O (23.2%), C···H (18.4%), and H···Br (12.2%) interactions. nih.gov This indicates that weak van der Waals forces and hydrogen bonds are the primary forces governing the crystal structure. nih.gov

Table 1: Example Hirshfeld Surface Interaction Percentages for an Indolizine Derivative nih.gov (Data for diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate)

Interaction Type Contribution (%)
H···H 35.8
C–H···O 23.2
C···H/H···C 18.4
H···Br/Br···H 12.2
C···O/O···C 2.5
C···C 2.1

Energy Frameworks

Energy framework analysis is a computational method that uses the crystal structure to calculate the interaction energies between pairs of molecules in the crystal lattice. This provides a quantitative measure of the stability of the crystal packing. The analysis calculates electrostatic, dispersion, polarization, and repulsion energies between a central molecule and its neighbors using quantum mechanical models. nih.govresearchgate.net

The results are often visualized as cylinders connecting the centroids of interacting molecules, where the cylinder's radius is proportional to the strength of the interaction energy. This allows for an intuitive grasp of the packing topology and the dominant forces at play. nih.gov For many organic molecules, dispersion forces are the most significant contributors to the total interaction energy. researchgate.net

In the study of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, energy framework calculations were performed using the B3LYP/6-31G(d,p) basis set. nih.gov The analysis showed that the total interaction energy was dominated by the dispersion component, which is typical for molecules where π-π stacking and van der Waals forces are significant. nih.govresearchgate.net

Table 2: Example Crystal Data and Refinement Details for an Indolizine Derivative nih.gov (Data for diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate)

Parameter Value
Chemical formula C₂₂H₂₀BrNO₅
Formula weight 474.30
Crystal system Monoclinic
Space group P 2₁/n
a (Å) 12.0497(6)
b (Å) 17.8324(10)
c (Å) 19.6052(11)
β (°) 100.372(1)
Volume (ų) 4143.8(4)
Z 8
Temperature (K) 293(2)
Radiation type Mo Kα

Should single crystals of this compound be successfully synthesized and analyzed, the application of these crystallographic and computational methods would be crucial in elucidating its solid-state structure and the intermolecular forces that define its properties.

Theoretical and Computational Chemistry Studies of Oxireno a Indolizine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

There are no specific quantum chemical calculations reported in the scientific literature for Oxireno[a]indolizine. Such studies would be essential for determining its optimized molecular geometry, vibrational frequencies, and electronic properties, but this research has not been published.

Frontier Molecular Orbital (FMO) Theory Analysis

A Frontier Molecular Orbital (FMO) analysis for this compound is not available in current publications.

Without FMO analysis, data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the corresponding HOMO-LUMO gap for this compound, are absent from the literature. This information is critical for understanding the compound's kinetic stability and its potential electronic transitions.

While the reactivity of saturated derivatives has been explored experimentally unifi.itacs.org, a predictive model based on the FMO theory of the parent this compound has not been developed. Such a study would involve analyzing the distribution and energies of the HOMO and LUMO to predict how the molecule would interact with electrophiles and nucleophiles.

Analysis of HOMO-LUMO Gap and Electronic Transitions

Aromaticity Assessment and Delocalization Properties

No studies have been conducted to assess the aromaticity or electron delocalization of the this compound system.

Nucleus-Independent Chemical Shift (NICS) calculations, a key method for quantifying aromaticity, have not been performed for this compound.

There is no reported data on aromaticity indices such as the Isomerization Stabilization Energy (ISE) or Harmonic Oscillator Model of Aromaticity (HOMA) for this compound.

Nucleus-Independent Chemical Shift (NICS) Calculations

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ijettjournal.org For a molecule like this compound, MD simulations would be crucial for exploring its conformational landscape and understanding its interactions with other molecules, such as solvents or biological macromolecules.

The simulation tracks the trajectories of atoms by integrating Newton's laws of motion, with the forces between atoms being calculated using a force field. wm.edu This allows for the analysis of how the molecule flexes, rotates, and vibrates around its equilibrium geometry. A primary application of MD for this compound would be to identify its most stable conformers (low-energy three-dimensional arrangements) by simulating the molecule's behavior over a period and sampling different conformations. d-nb.info The relative energies of these conformers can then be calculated to determine their populations at a given temperature.

Illustrative Data Table: Conformational Analysis of this compound

The following table illustrates the type of data that would be generated from a conformational analysis, showing key dihedral angles that define the ring pucker and their associated relative energies. Note that these values are hypothetical, representing what a computational study might reveal.

Conformer IDDihedral Angle 1 (degrees)Dihedral Angle 2 (degrees)Relative Energy (kcal/mol)
Conf-1 5.2-4.80.00
Conf-2 -5.14.90.05
Conf-3 15.8-16.22.50
Conf-4 -16.015.92.52

Non-Covalent Interaction Analysis and Energy Framework Calculations

Non-covalent interactions (NCIs) are critical in determining the structure, stability, and function of molecules. nih.gov For this compound, NCI analysis would be used to identify and visualize weak interactions such as van der Waals forces, hydrogen bonds, and π-stacking within the molecule and between molecules in a condensed phase. clockss.org The NCI index, often visualized as colored isosurfaces, allows for the characterization of these interactions, with different colors representing attractive or repulsive forces. researchgate.net

Energy framework calculations build upon this by quantifying the strength of intermolecular interactions within a crystal lattice. These calculations provide a visual and quantitative understanding of the crystal packing by representing the interaction energies between pairs of molecules as cylinders connecting their centroids. The thickness of the cylinders is proportional to the magnitude of the interaction energy, offering a clear picture of the energetic topology of the crystal. This analysis can help rationalize physical properties like melting point and solubility.

Illustrative Data Table: Energy Framework Analysis of Crystalline this compound

This table presents a hypothetical breakdown of the interaction energies within a crystal of this compound, as would be determined by energy framework calculations. The energies are separated into their electrostatic and dispersion components.

Interaction TypeElectrostatic Energy (kcal/mol)Dispersion Energy (kcal/mol)Total Energy (kcal/mol)
π-π Stacking -4.5-8.2-12.7
C-H···O Hydrogen Bond -3.1-1.5-4.6
C-H···π Interaction -1.8-3.5-5.3

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)

Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for confirming experimentally synthesized structures.

NMR Chemical Shifts: Density Functional Theory (DFT) calculations are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. worktribe.com The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). For this compound, predicted NMR spectra would help in assigning the signals in an experimental spectrum, especially for the protons and carbons in the complex fused-ring system.

UV-Vis Spectra: The electronic absorption spectrum (UV-Vis) of a molecule is determined by the electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis spectra. d-nb.infomdpi.com The calculation provides the excitation energies (which correspond to the absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption bands). For this compound, TD-DFT would predict the wavelengths of maximum absorption, helping to understand its electronic structure and color. scielo.org.za

Illustrative Data Table: Predicted Spectroscopic Data for this compound

The following tables show hypothetical predicted NMR and UV-Vis data for this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) relative to TMS

Atom Predicted ¹H Shift (ppm) Atom Predicted ¹³C Shift (ppm)
H1 7.85 C1 125.4
H2 6.90 C2 115.8
H3 7.15 C3 120.1
H5 8.10 C5 130.2
H6 4.50 C6 55.3

Predicted UV-Vis Absorption Maxima (λ_max) in Methanol

Transition λ_max (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ 385 0.25 HOMO → LUMO
S₀ → S₂ 310 0.15 HOMO-1 → LUMO

Computational Elucidation of Reaction Pathways and Transition States

Understanding the reactivity of this compound, including its formation and subsequent reactions, can be achieved through the computational elucidation of reaction pathways. DFT calculations are employed to map the potential energy surface (PES) of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, transition states. mdpi.com

A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. nih.gov Locating the transition state structure and calculating its energy allows for the determination of the activation energy (energy barrier) of the reaction, which is a key factor in determining the reaction rate. A common reaction to study would be the epoxidation of the parent indolizine (B1195054) to form the oxirene (B85696) ring. wm.edu Computational methods could compare different possible mechanisms, for example, a concerted versus a stepwise pathway. mdpi.com

The intrinsic reaction coordinate (IRC) is then calculated to confirm that the identified transition state correctly connects the reactants and products. biointerfaceresearch.com

Illustrative Data Table: Hypothetical Reaction Profile for the Epoxidation of Indolizine

This table provides an example of a calculated reaction energy profile for the formation of this compound from Indolizine and an oxidant. The energies are relative to the reactants.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants Indolizine + Oxidant0.0
TS1 Transition State for Epoxidation+15.2
Product This compound + Byproduct-25.8

Applications of Oxireno a Indolizine in Advanced Materials and Organic Synthesis

Utilization as a Synthetic Building Block in Complex Molecule Synthesis

The primary and most well-documented application of oxireno[a]indolizine is as a key intermediate in the synthesis of complex nitrogen-containing heterocycles, particularly functionalized indolizidine and benzo-fused indolizidine derivatives. The epoxide ring of the this compound system is highly susceptible to nucleophilic attack, allowing for regio- and diastereoselective ring-opening reactions that introduce diverse functionalities and create multiple stereocenters in a controlled manner.

A significant body of research has focused on the synthesis and subsequent reactions of specific diastereomers of hexahydrobenzo[e]this compound. For instance, the treatment of a mixture of tetrahydroquinoline bromohydrins with potassium hydroxide (B78521) leads to the formation of two distinct diastereomeric epoxides: (1aRS,9aSR,9bSR)-1a,2,8,9,9a,9b-hexahydrobenzo[e]this compound and (1aRS,9aRS,9bSR)-1a,2,8,9,9a,9b-hexahydrobenzo[e]this compound. unifi.itacs.org The separation of these diastereomers allows for stereocontrolled access to a variety of substituted indolizidine products.

The reactivity of these this compound isomers has been studied in detail, particularly their ring-opening reactions with various nucleophiles under acidic conditions. unifi.itunifi.it These reactions are often highly diastereoselective, with the stereochemical outcome dictated by the initial stereochemistry of the epoxide.

Table 1: Nucleophilic Ring-Opening Reactions of Hexahydrobenzo[e]this compound Isomers

This compound IsomerNucleophile/ConditionsMajor ProductsKey FindingsReference
(1aRS,9aSR,9bSR)-isomerH₂O / H₂SO₄, THF, 100°CMixture of diolsTotally anti-diastereoselective and highly C-2 regioselective nucleophilic attack of water. unifi.it
(1aRS,9aRS,9bSR)-isomerH₂O / H₂SO₄, THF, 100°CMixture of diolsHigher reactivity compared to the other isomer. unifi.it
(1aRS,9aSR,9bSR)-isomerMeOH / H₂SO₄Methoxy derivativesFormation of multiple methoxy-substituted products. unifi.it
(1aRS,9aSR,9bSR)-isomerAcOH / H₂SO₄, 60°CDiacetate derivativeComplete transformation with total regioselectivity. unifi.it

These transformations highlight the utility of the this compound core as a "privileged structure," a molecular framework that can be readily modified to generate a library of diverse and complex molecules. unifi.it The resulting polyhydroxylated and otherwise functionalized indolizidine derivatives are of significant interest due to their structural similarity to a wide range of natural alkaloids with potential biological activities.

Role in Catalysis and Ligand Design

Currently, there is a lack of specific research in the scientific literature detailing the application of this compound itself as a catalyst or in the design of ligands for catalytic processes. While the synthesis of this compound derivatives may involve metal catalysis, the resulting heterocyclic compound has not been reported as a ligand or catalyst in its own right. unifi.it

Development in Organic Electronic Materials

There is no available research to suggest that this compound has been investigated for applications in organic electronic materials. The subsequent subsections reflect this absence of data.

Organic Semiconductors and Charge Transport Materials

No studies have been found that explore the potential of this compound derivatives as organic semiconductors or charge transport materials.

Photovoltaic Materials and Organic Solar Cells

There is no published literature on the use of this compound in the context of photovoltaic materials or organic solar cells.

Fluorescent Probes and Optoelectronic Devices

While the broader class of indolizine (B1195054) compounds has been investigated for fluorescent properties, there is no specific research available on the use of this compound as a fluorescent probe or in the development of optoelectronic devices.

Functional Molecules for Sensing and Imaging (excluding biological sensing)

There is currently no published research detailing the application of this compound as a functional molecule for non-biological sensing or imaging. While some indolizine derivatives are known to exhibit fluorescence, a property often exploited in sensing and imaging applications, this has not been specifically documented for this compound. The development of a sensor or imaging agent would require dedicated studies into its photophysical properties, such as absorption and emission spectra, quantum yield, and sensitivity to specific analytes or environmental changes. Such data for this compound is not present in the available scientific literature.

Monomers in Polymerization Chemistry for Advanced Polymeric Materials

Similarly, the role of this compound as a monomer in polymerization chemistry for creating advanced polymeric materials remains unexplored in documented research. The presence of the reactive oxirane ring suggests that it could potentially undergo ring-opening polymerization to form polyether-type structures. The resulting polymers could, in theory, possess interesting properties derived from the fused indolizine backbone.

The successful development of such polymers would depend on several factors, including:

Polymerization Method: Identifying suitable initiators and catalysts (anionic, cationic, or coordination) to control the polymerization process.

Regio- and Stereoselectivity: Controlling the way the oxirane ring opens to ensure a regular polymer structure.

Polymer Characterization: Determining the molecular weight, polydispersity, thermal properties, and mechanical properties of the resulting polymer.

At present, there are no studies available that address these critical aspects for this compound. The observation of "decomposition/polymerization processes" in one synthetic study was an uncontrolled side reaction rather than a targeted effort to create a defined polymeric material. depositolegale.itmdpi.com

Future Directions and Emerging Research Avenues in Oxireno a Indolizine Chemistry

Exploration of Unprecedented Reactivity Patterns

The inherent strain of the oxirane ring fused to the indolizine (B1195054) nucleus in oxireno[a]indolizine suggests a rich and complex reactivity profile that is ripe for exploration. Future research will likely focus on understanding and exploiting the unique chemical transformations this scaffold can undergo.

Initial studies have investigated the acid-catalyzed ring-opening of (1aRS,9aSR,9bRS)-1a,2,8,9,9a,9b-Hexahydrobenzo[e]this compound and its diastereomer, (1aRS,9aRS,9bSR)-1a,2,8,9,9a,9b-Hexahydrobenzo[e]this compound. acs.orgunifi.it These reactions have demonstrated the susceptibility of the oxirane ring to nucleophilic attack, yielding a variety of diol, methoxy, and diacetate derivatives. The reactivity and regioselectivity of these transformations are influenced by the stereochemistry of the starting oxirane and the nature of the nucleophile and solvent. For instance, one diastereomer shows higher reactivity in acidic water or methanol, which is attributed to the stereoelectronic effect of the nitrogen lone pair influencing the anti-nucleophilic attack. acs.orgunifi.itresearchgate.net

Future investigations could delve into reactions with a broader range of nucleophiles, including carbon-based nucleophiles, to construct more complex molecular architectures. Furthermore, the exploration of transition-metal-catalyzed reactions, such as ring-opening cross-couplings, could unlock novel synthetic pathways. The potential for the this compound system to participate in pericyclic reactions, driven by the release of ring strain, also presents an exciting avenue for discovering unprecedented reactivity patterns.

Table 1: Reactivity of this compound Derivatives

Starting Material Reagents Product(s) Observations Reference(s)
(1aRS,9aSR,9bRS)-1a,2,8,9,9a,9b-Hexahydrobenzo[e]this compound H₂SO₄ (aq), THF Mixture of diols Lower reactivity compared to its diastereomer. acs.orgunifi.it
(1aRS,9aRS,9bSR)-1a,2,8,9,9a,9b-Hexahydrobenzo[e]this compound H₂SO₄ (aq), THF Mixture of diols Higher reactivity. acs.orgunifi.it
(1aRS,9aSR,9bRS)-1a,2,8,9,9a,9b-Hexahydrobenzo[e]this compound AcOH, H₂SO₄ Diacetate derivative Higher reactivity with total regioselectivity. acs.org
(1aRS,9aRS,9bSR)-1a,2,8,9,9a,9b-Hexahydrobenzo[e]this compound AcOH, H₂SO₄ Mixture of diacetates Lower reactivity. acs.org
(1aRS,9aSR,9bRS)-1a,2,8,9,9a,9b-Hexahydrobenzo[e]this compound MeOH, H₂SO₄ Methoxy derivatives and diols Major isomer from anti-diastereoselective and C-2 regioselective attack. acs.org

Integration with Machine Learning and Artificial Intelligence for Property Prediction

While the application of machine learning (ML) and artificial intelligence (AI) to the specific this compound scaffold is yet to be reported, this approach holds immense potential for accelerating its development. ML models are increasingly being used in chemistry to predict a wide range of molecular properties, from physicochemical characteristics to biological activity. researchgate.netacs.orgacs.org

Future research could involve the development of quantitative structure-property relationship (QSPR) models for this compound derivatives. By training algorithms on a dataset of synthesized or computationally generated analogues, it would be possible to predict properties such as solubility, stability, and electronic characteristics. acs.orgacs.org This predictive capability would enable the in silico screening of virtual libraries, prioritizing the synthesis of compounds with desired attributes. Furthermore, ML could aid in predicting the outcomes of reactions, optimizing reaction conditions, and even proposing novel synthetic routes. chemrxiv.org The integration of AI with synthetic chemistry platforms could eventually lead to the automated design and synthesis of this compound-based molecules with tailored functionalities.

Development of Highly Efficient and Atom-Economical Synthetic Methods

Future efforts should be directed towards the development of more convergent and atom-economical synthetic strategies. This could involve the use of catalytic methods to construct the core scaffold in fewer steps. For example, catalytic asymmetric epoxidation of a suitable indolizine precursor could provide enantiomerically enriched oxireno[a]indolizines. The exploration of multicomponent reactions, where three or more reactants combine in a single operation to form the desired product, would also be a significant step towards improving synthetic efficiency. chemrxiv.org Additionally, employing green chemistry principles, such as the use of environmentally benign solvents and catalysts, will be crucial for the sustainable development of this class of compounds. ijettjournal.org Radical-induced synthetic approaches, known for their high atom- and step-economy, could also be explored for the synthesis of indolizine derivatives, including the this compound framework. researchgate.net

Discovery of Novel Applications in Niche Material Science Fields

The unique electronic properties and structural rigidity of fused heterocyclic systems often lead to interesting applications in material science. While the material properties of this compound itself have not been investigated, the broader family of indolizine derivatives has shown promise in several areas. ijettjournal.orgresearchgate.netmdpi.com

Indolizine-based compounds have been explored as organic semiconductors, fluorescent materials, and components in dye-sensitized solar cells. ijettjournal.orgmdpi.comacs.org The π-conjugated system of the indolizine core is responsible for these properties, and the introduction of the oxirane ring in this compound could modulate these electronic characteristics in novel ways. Future research should focus on the synthesis of a range of this compound derivatives with varying substituents to tune their optical and electronic properties. The investigation of their photophysical behavior, including absorption and emission spectra, as well as their performance in organic electronic devices, could uncover niche applications in fields such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. rsc.orgchemrxiv.org

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental and computational chemistry is a powerful tool for modern chemical research. researchgate.netmdpi.commdpi.com For the this compound system, computational studies can provide invaluable insights into its structure, stability, and reactivity, thereby guiding experimental work.

Density Functional Theory (DFT) calculations, for example, can be used to predict the geometries of different diastereomers, rationalize their relative stabilities, and model the transition states of their reactions. mdpi.comunifi.it This can help in understanding the mechanisms of observed reactions and in predicting the outcomes of new transformations. acs.orgunifi.it Computational modeling can also be used to predict the electronic and spectroscopic properties of novel this compound derivatives, aiding in the design of molecules with specific functions. acs.org The combination of experimental synthesis and characterization with theoretical calculations will lead to a deeper understanding of the fundamental chemistry of this scaffold and accelerate the discovery of its potential applications.

Advanced Spectroscopic Probing of Electronic and Excited State Properties

A thorough understanding of the electronic and excited-state properties of this compound is crucial for its development, particularly for applications in material science. While standard spectroscopic techniques such as NMR and IR are used for structural characterization, more advanced methods are needed to probe its photophysical behavior.

Future research should employ techniques such as UV-Vis and fluorescence spectroscopy to determine the absorption and emission properties of this compound derivatives. rsc.orglew.ro Time-resolved spectroscopic methods, such as transient absorption spectroscopy, can be used to study the dynamics of their excited states. rsc.org These experimental studies, in conjunction with computational modeling of molecular orbitals (HOMO-LUMO levels), will provide a comprehensive picture of the electronic structure and photophysics of this scaffold. acs.org Such knowledge is essential for the rational design of new materials with tailored optical and electronic properties.

Design of Next-Generation Functional this compound Scaffolds

The true potential of the this compound system lies in the ability to create next-generation functional scaffolds through strategic derivatization. The core structure provides a rigid framework that can be decorated with various functional groups to tune its properties and introduce new functionalities.

Future design strategies could focus on several key areas. The introduction of electron-donating and electron-withdrawing groups at different positions on the indolizine ring can be used to modulate the electronic properties, which is a common strategy for tuning the color and efficiency of fluorescent dyes. acs.org The attachment of specific binding moieties could lead to the development of chemical sensors or probes. Furthermore, the synthesis of polymeric materials incorporating the this compound unit could lead to new functional polymers with unique optical or electronic properties. The development of synthetic methodologies that allow for the regioselective functionalization of the this compound core will be critical for achieving these goals. usp.br

Table 2: Compound Names Mentioned in this Article

Compound Name
(1aRS,9aSR,9bRS)-1a,2,8,9,9a,9b-Hexahydrobenzo[e]this compound

Q & A

What are the primary synthetic routes for oxireno[a]indolizine derivatives, and how do reaction conditions influence yield and selectivity?

The synthesis of this compound derivatives commonly involves cyclization reactions such as the Tschitschibabin reaction, 1,3-dipolar cycloadditions, or solvent-free protocols using catalysts like CuBr . Reaction conditions significantly impact outcomes: for example, microwave-assisted methods reduce reaction times and improve yields compared to traditional stepwise procedures, while solvent-free approaches minimize byproducts and enhance selectivity . Optimization of temperature, catalyst loading, and electron-deficient alkene choice is critical for regioselectivity and scalability .

How can researchers address contradictions in reported bioactivity data for indolizine derivatives across different studies?

Discrepancies often arise from variations in substituent patterns, assay protocols, or cell line specificity. To resolve contradictions, standardize bioactivity assays (e.g., consistent IC50 measurement conditions) and employ orthogonal validation methods (e.g., Western blotting for protein degradation inhibition alongside antiviral activity tests). Additionally, computational docking studies can clarify mechanistic inconsistencies by modeling ligand-receptor interactions .

What spectroscopic techniques are essential for characterizing this compound derivatives?

Key techniques include:

  • NMR spectroscopy (1H/13C) to confirm ring substitution patterns and regiochemistry .
  • HRMS for molecular formula validation .
  • FTIR to identify functional groups, such as carbonyl or amine moieties influencing photoluminescence .
    For electrochemical studies, cyclic voltammetry and fluorescence spectroscopy are critical to assess redox behavior and HOMO-LUMO gaps .

What strategies optimize regioselectivity in C–H bond activation reactions of indolizine cores?

Rhodium-catalyzed C–H activation using weakly coordinating directing groups (e.g., carbonyl or pyridyl) enables selective functionalization at the 8-position of indolizine. Computational modeling (DFT) predicts transition-state stability, guiding ligand design to avoid competing pathways at β-C(sp²)–H bonds .

How to design a structure-activity relationship (SAR) study for indolizine-based HIV-1 inhibitors?

Derivative synthesis : Systematically vary substituents at the 3-, 7-, or 8-positions of the indolizine core .

Bioactivity assays : Measure IC50 values in HIV-1 infectivity factor inhibition assays, comparing to lead compounds .

Computational analysis : Perform molecular dynamics simulations to identify binding interactions with viral targets like VIF–ElonginC .

What computational methods predict the photophysical properties of indolizine derivatives for material science applications?

Density functional theory (DFT) calculations model HOMO-LUMO energy gaps to predict fluorescence behavior. Time-resolved fluorescence spectroscopy and NMR titration experiments validate electron-transfer mechanisms, such as quenching by nitrophenolics via H-bonding .

What are common challenges in scaling up indolizine synthesis, and how can they be mitigated?

Challenges include low yields due to side reactions and purification difficulties. Solvent-free protocols using CuBr catalysts improve scalability by reducing solvent waste . Flash vacuum pyrolysis (FVP) enhances yield for small-scale electroactive indolizine production .

How do electron-deficient substituents influence the electrochemical behavior of indolizine derivatives?

Electron-withdrawing groups (e.g., nitro or carbonyl) lower oxidation potentials, facilitating electrooxidation to form redox-active dimers or polymers. These derivatives exhibit applications in electrochemical devices, as shown by fluorescence and cyclic voltammetry studies .

What in vitro assays are recommended for preliminary evaluation of anticancer activity in indolizine derivatives?

  • Topoisomerase inhibition assays to assess interference with DNA replication .
  • Cytotoxicity screening against cancer cell lines (e.g., MTT assays), comparing IC50 values to clinical references like camptothecin .

What interdisciplinary approaches combine synthetic chemistry and materials science to develop indolizine-based sensors?

Indolizine-modified carbon nanotubes exhibit tunable photoluminescence for sensor fabrication. Quenching studies in solution phase (e.g., electron transfer to nitrophenolics) inform solid-state applications, while DFT-guided design optimizes sensor specificity .

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